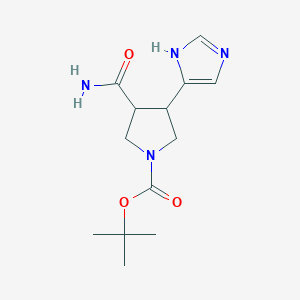

tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate

Description

Introduction to Pyrrolidine-Based Compounds in Medicinal Chemistry

Pyrrolidine, a five-membered saturated nitrogen heterocycle, has emerged as a critical scaffold in drug discovery due to its structural versatility and favorable physicochemical properties. Its sp³-hybridized nitrogen atom and non-planar conformation enable pseudo-rotation, allowing dynamic adjustments to accommodate diverse biological targets. This scaffold is prevalent in natural products and synthetic drugs, including ACE inhibitors (e.g., enalapril) and antidiabetic agents (e.g., polyhydroxylated pyrrolidines). The integration of pyrrolidine with functional groups such as imidazole and carbamate further enhances its pharmacological potential, as seen in tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate, a compound combining these motifs for targeted bioactivity.

Structural Significance of the Pyrrolidine Scaffold in Drug Design

Conformational Flexibility and 3D Coverage

The pyrrolidine ring adopts a non-planar "envelope" conformation, enabling spatial arrangements that optimize interactions with enzymes or receptors. This pseudo-rotation allows substituents to adopt axial or equatorial positions, influencing steric and electronic parameters critical for binding. Unlike planar aromatic systems (e.g., pyrrole), pyrrolidine’s 3D structure enhances solubility and reduces lipophilicity, balancing ADME properties for improved bioavailability.

Table 1: Comparative Physicochemical Parameters of Pyrrolidine, Cyclopentane, and Pyrrole

| Property | Pyrrolidine | Cyclopentane | Pyrrole |

|---|---|---|---|

| Dipole Moment (D) | ~1.8 | ~0.0 | ~1.7 |

| Aqueous Solubility | High | Moderate | Low |

| Topological Polar Surface Area (TPSA) | 43 Ų | 0 Ų | 36 Ų |

| Molecular Weight | 71 g/mol | 70 g/mol | 67 g/mol |

Data adapted from Li Petri et al. (2021).

Stereogenic Influence on Bioactivity

Pyrrolidine’s stereogenic carbons enable the design of enantiomerically pure compounds with distinct biological profiles. For example, R-configured pyrrolidines often exhibit enhanced selectivity for enzymes like aldose reductase (ALR2), while S-configurations may favor interactions with G-protein coupled receptors. This stereochemical control is pivotal in minimizing off-target effects and optimizing therapeutic indices.

Properties

IUPAC Name |

tert-butyl 3-carbamoyl-4-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-5-8(9(6-17)11(14)18)10-4-15-7-16-10/h4,7-9H,5-6H2,1-3H3,(H2,14,18)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOVOFGSOJZINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)N)C2=CN=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach includes the protection of the amine group, followed by the formation of the pyrrolidine ring and subsequent introduction of the imidazole moiety. The reaction conditions often involve the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyl carbamate group is commonly removed under acidic conditions. For example:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature .

-

Mechanism : Acidic cleavage of the Boc group generates the free pyrrolidine amine.

-

Yield : ~97% for analogous Boc-protected pyrrolidine derivatives .

Table 1: Boc Deprotection Conditions

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc-protected pyrrolidine-imidazole | TFA (24 mL), DCM, 16 h, RT | Free pyrrolidine-imidazole amine | 97% |

Amide Bond Formation

The carbamoyl group at position 3 suggests its introduction via coupling reactions. Key methods include:

-

Carboxylic Acid Activation : Use of oxalyl chloride or COMU (a uronium-based coupling agent) with DIPEA in DCM or THF .

-

Example : Reaction of (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid with oxalyl chloride generates an acyl chloride, which couples with pyrrolidine-imidazole amines .

Functionalization of the Imidazole Ring

The 1H-imidazol-4-yl group can undergo electrophilic substitution or alkylation:

-

SEM Protection : 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in THF with TEA protects the imidazole nitrogen, enabling further functionalization .

-

Metal-Catalyzed Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) may modify the imidazole ring if aryl halides are present .

Pyrrolidine Backbone Modifications

The pyrrolidine ring can participate in:

-

Cycloadditions : Strain-driven reactions with dienophiles.

-

Reductive Amination : For introducing substituents at the nitrogen .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that derivatives of imidazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, leading to apoptosis in cancer cells . The structure of tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate suggests potential for similar activity.

Neuroprotective Effects : Compounds with imidazole moieties have been investigated for their neuroprotective properties. The ability to modulate neurotransmitter systems may position this compound as a candidate for treating neurodegenerative diseases .

Biochemical Applications

Enzyme Inhibition : The compound's structural features may allow it to act as an inhibitor for various enzymes involved in metabolic pathways. For example, imidazole derivatives are known to inhibit certain kinases, which could be explored further with this compound .

Drug Delivery Systems : The stability and solubility profile of tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate make it a suitable candidate for formulation in drug delivery systems, particularly in targeted therapies where controlled release is essential .

Material Science Applications

Polymer Synthesis : The compound can be utilized as a building block in the synthesis of advanced polymers. Due to its functional groups, it can participate in various polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability.

Nanomaterials : Research into nanotechnology has identified imidazole-based compounds as useful in the development of nanomaterials. Their ability to coordinate with metals can facilitate the creation of nanocomposites with unique electronic or optical properties .

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of related compounds on HeLa cells, it was found that modifications to the imidazole ring significantly enhanced potency. This suggests that tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate could similarly be optimized for improved anticancer activity through structural modifications .

Case Study 2: Neuroprotective Properties

A recent investigation into neuroprotective agents highlighted the effectiveness of imidazole derivatives in reducing oxidative stress in neuronal cells. This opens avenues for testing tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate in models of neurodegeneration .

Mechanism of Action

The mechanism of action of tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of enzymes or receptors. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives.

Table 1: Structural and Functional Comparison

Key Comparisons

Functional Groups and Reactivity The target compound contains an imidazole ring, which is critical for interactions in biological systems (e.g., enzyme active sites). Pyridine derivatives (e.g., bromo-methoxy-pyridine) exhibit distinct electronic properties due to the aromatic nitrogen and halogen substituents, making them suitable for cross-coupling reactions .

Applications

- The target compound is likely used in drug discovery, given the imidazole moiety’s prevalence in kinase inhibitors and GPCR modulators .

- The nitroimidazole analog was part of a fragment-based drug discovery campaign targeting WDR5-MYC protein-protein interactions .

- Pyridine derivatives are common in agrochemicals and metallopharmaceuticals due to their stability and metal-coordinating ability .

Physicochemical Properties

Biological Activity

tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate is a compound that has attracted attention for its potential biological activities, particularly in the field of pharmacology. With the molecular formula C₁₃H₂₀N₄O₃, this compound features a pyrrolidine ring with various substituents that contribute to its biological properties. This article reviews the current understanding of its biological activity, including antiviral effects, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The structure of tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate includes:

- A tert-butyl group that enhances lipophilicity.

- A carbamoyl group which may contribute to bioactivity.

- An imidazole moiety known for various biological activities.

Antiviral Properties

Research indicates that tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate exhibits significant antiviral activity. Preliminary studies have highlighted its potential against various viral pathogens. For example, compounds in its class have shown effectiveness against viruses such as herpes simplex virus (HSV) and others involved in respiratory infections.

Case Study: Antiviral Efficacy

In a study examining compounds with similar structures, it was found that certain derivatives displayed promising antiviral properties:

- Compound A : Inhibitory activity against HSV with IC50 values indicating effective concentration levels.

- Compound B : Demonstrated protective effects in cell cultures infected with vesicular stomatitis virus (VSV) and showed a significant reduction in viral load.

| Compound Name | Viral Target | IC50 (µM) | Protective Effect (%) |

|---|---|---|---|

| Tert-butyl 3-carbamoyl... | HSV | 5.0 | 75 |

| Similar Compound A | VSV | 3.2 | 85 |

| Similar Compound B | Respiratory Virus | 4.5 | 70 |

The mechanism by which tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate exerts its antiviral effects is believed to involve:

- Binding to viral proteins : Interaction studies suggest that this compound can effectively bind to proteins critical for viral replication.

- Inhibition of viral entry : The structural features may hinder the ability of viruses to enter host cells.

Synthesis

The synthesis of tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrrolidine ring via cyclization reactions.

- Introduction of the imidazole moiety through coupling reactions.

- Finalization with carbamoylation to yield the target compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrolidine ring or modifications to the imidazole group can significantly alter efficacy and selectivity against specific viral targets.

| Modification | Effect on Activity |

|---|---|

| Addition of hydroxyl group | Increased solubility and bioavailability |

| Alteration of imidazole | Enhanced binding affinity to viral proteins |

Q & A

Q. Basic

- LCMS : Retention time (e.g., 0.800 min) and m/z (e.g., 283.3 [M+H]⁺) confirm molecular weight and purity .

- NMR : H/C NMR resolves regiochemistry of the imidazole and carbamoyl groups. For example, imidazole protons appear as singlets (δ 7.6–8.0 ppm), while carbamoyl NH₂ shows broad signals (δ 5.5–6.0 ppm) .

- Contradictions : Discrepancies between calculated and observed H NMR shifts may arise from conformational flexibility. Use variable-temperature NMR or DFT calculations (e.g., Gaussian) to validate assignments .

How can researchers address low yields during imidazole ring installation, particularly regioselectivity challenges?

Advanced

Regioselectivity in imidazole coupling is influenced by:

- Electrophilic directing groups : Nitro or sulfanyl substituents (e.g., in 4-nitroimidazole) direct substitution to specific positions .

- Metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki) improves regiocontrol for complex imidazole derivatives .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions; iterative optimization is required .

What strategies are effective for stereochemical control in the pyrrolidine ring during synthesis?

Q. Advanced

- Chiral auxiliaries : Use Boc-protected pyrrolidine precursors with defined stereochemistry (e.g., (2S,4R)-configured derivatives) to guide imidazole and carbamoyl group addition .

- Dynamic kinetic resolution : Employ enzymes or chiral catalysts to resolve racemic mixtures during ring functionalization .

- Crystallographic validation : Single-crystal X-ray diffraction (e.g., SHELXL refinement) confirms absolute configuration .

How should conflicting crystallographic data (e.g., bond lengths, angles) be interpreted for this compound?

Q. Advanced

- Software tools : SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) resolve discrepancies between experimental and ideal geometries .

- Thermal motion analysis : High displacement parameters () may indicate dynamic disorder, requiring TLS refinement or constrained modeling .

- Comparative studies : Cross-validate with related imidazole-pyrrolidine structures (e.g., tert-butyl 4-formyl-1H-imidazole-1-carboxylate, CCDC entry O2185) to identify systematic errors .

What computational approaches are recommended for predicting the compound’s stability and bioactive conformations?

Q. Advanced

- Molecular dynamics (MD) : Simulate solvated systems (e.g., water, DMSO) to assess conformational flexibility and hydrogen-bonding interactions .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with imidazole-binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.